

Sophoricoside natural sources and biosynthesis pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sophoricoside*

Cat. No.: *B191293*

[Get Quote](#)

An In-depth Technical Guide to **Sophoricoside**: Natural Sources and Biosynthesis

Introduction

Sophoricoside is a prominent isoflavone glycoside, specifically a genistein-4'-O-glucoside, recognized for its significant biological activities.^{[1][2]} It is primarily isolated from *Styphnolobium japonicum* (L.) Schott, a tree species also known by its synonym *Sophora japonica* L.^{[1][3][4]} This compound has garnered substantial interest within the pharmaceutical and nutraceutical industries due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.^{[2][3][4][5]} As a phytoestrogen, its structural similarity to human estrogen allows it to interact with estrogen receptors, leading to potential applications in hormonal balance and the management of estrogen-related conditions.^{[6][7]} This technical guide provides a comprehensive overview of the natural sources of **sophoricoside**, its detailed biosynthesis pathway, and relevant experimental protocols for its extraction, purification, and quantification.

Natural Sources of Sophoricoside

The primary natural source of **sophoricoside** is the Japanese Pagoda Tree, *Styphnolobium japonicum* (syn. *Sophora japonica*), a plant native to China and Korea.^{[4][8]} Various parts of the plant contain this isoflavonoid, but its concentration varies significantly among them. The dried ripe fruits and seeds are considered the most abundant sources of **sophoricoside**.^{[1][3][9][10]}

Quantitative Analysis of Sophoricoside Content

High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of **sophoricoside** in plant tissues. The data below, derived from HPLC analysis, summarizes the distribution of **sophoricoside** in different parts of *Sophora japonica*.

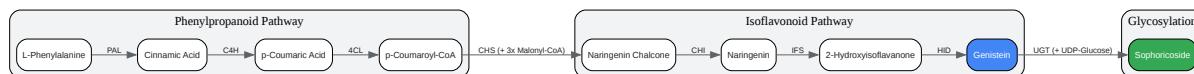
Plant Part	Sophoricoside Content (mg/g Dry Weight)	Reference
Seeds	3.302	[9]
Leaves	0.048	[9]
Stems	Trace Amounts	[9]
Roots	Trace Amounts	[9]

Biosynthesis Pathway of Sophoricoside

The biosynthesis of **sophoricoside** is a multi-step process that can be divided into two major stages:

- Formation of the Aglycone Backbone (Genistein): This stage involves the general phenylpropanoid pathway followed by the isoflavanoid-specific branch.
- Glycosylation of Genistein: This final step involves the attachment of a glucose moiety to the genistein backbone to form **sophoricoside**.

The entire pathway originates from the amino acid L-phenylalanine.


Stage 1: Genistein Biosynthesis

- Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of three enzymes:
 - Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
 - Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

- 4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid with Coenzyme A to yield p-Coumaroyl-CoA.[6][11]
- Flavonoid and Isoflavonoid Pathway:
 - Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[12][13]
 - Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into the flavanone naringenin.[6][14]
 - Isoflavone Synthase (IFS): A key enzyme in isoflavonoid synthesis, IFS is a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, converting naringenin into 2-hydroxyisoflavanone.[6][15]
 - 2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates 2-hydroxyisoflavanone to produce the stable isoflavone, genistein.[6][15]

Stage 2: Glycosylation to Sophoricoside

- UDP-Glycosyltransferase (UGT): In the final step, a specific UGT catalyzes the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of the genistein molecule. This glycosylation reaction yields **sophoricoside** (genistein-4'-O-glucoside).[15][16][17] The availability of the UDP-glucose donor pool is critical for this reaction.[15][18]

[Click to download full resolution via product page](#)

Biosynthesis pathway of **sophoricoside** from L-phenylalanine.

Experimental Protocols

Extraction of Sophoricoside from Sophora japonica Fruits

This protocol is based on methods for extracting flavonoids from Sophora fruits.[19][20]

- Objective: To extract **sophoricoside** from dried Sophora japonica fruits.
- Materials:
 - Dried, powdered Sophora japonica fruits.
 - 80% Ethanol solution containing sodium borate.
 - Reflux apparatus.
 - Filtration system (e.g., Buchner funnel with filter paper).
 - Rotary evaporator.
- Methodology:
 - Weigh 100 g of powdered Sophora japonica fruits.
 - Add 1000 mL (10x amount) of 80% ethanol containing a small amount of sodium borate (to protect phenolic hydroxyl groups from oxidation under heating).[20]
 - Heat the mixture to reflux for 2 hours.
 - Cool the mixture and filter to separate the extract from the solid plant material.
 - Repeat the extraction process on the residue 1-2 more times to ensure complete extraction.
 - Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude **sophoricoside** extract.
 - The crude extract can be lyophilized or used directly for purification.

Isolation and Purification by Chromatography

This protocol describes a combination of macroporous resin and high-speed counter-current chromatography (HSCCC) for purification.[\[21\]](#)

- Objective: To isolate and purify **sophoricoside** from the crude extract.
- Materials:
 - Crude **sophoricoside** extract.
 - D-101 macroporous resin.
 - Glass column for chromatography.
 - HSCCC instrument.
 - Solvents: n-butanol, ethyl acetate, acetic acid, water.
 - HPLC system for purity analysis.
- Methodology:
 - Macroporous Resin Column Chromatography (Pre-purification): a. Dissolve the crude extract in water and load it onto a pre-equilibrated D-101 macroporous resin column. b. Wash the column with deionized water to remove sugars and other polar impurities. c. Elute the column with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70% ethanol). d. Collect fractions and monitor by TLC or HPLC to identify fractions rich in **sophoricoside**. e. Combine and concentrate the **sophoricoside**-rich fractions.
 - High-Speed Counter-Current Chromatography (HSCCC): a. Prepare a two-phase solvent system. A system such as n-butanol-acetic acid-water or ethyl acetate-n-butanol-water is suitable for separating flavonoid glycosides.[\[21\]](#) b. Dissolve the pre-purified extract in the solvent mixture. c. Perform HSCCC separation according to the instrument's operating manual. The stationary and mobile phases are chosen from the prepared two-phase system. d. Collect the eluted fractions. e. Monitor fractions by HPLC to identify those containing pure **sophoricoside**. f. Combine the pure fractions and evaporate the solvent to yield purified **sophoricoside**.

- Purity Verification: a. Dissolve the final product in methanol. b. Analyze by HPLC-DAD to confirm purity, which should typically be >98%.[\[21\]](#)

Quantification of Sophoricoside by HPLC-UV

This protocol is adapted from validated methods for quantifying **sophoricoside**.[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Objective: To determine the concentration of **sophoricoside** in an extract or purified sample.
- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a UV-Vis detector.
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[\[25\]](#)
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.08% phosphoric acid or 0.4% formic acid). A typical mobile phase could be acetonitrile-methanol-0.08% phosphoric acid (8:29:63, v/v/v).[\[22\]](#)[\[23\]](#)
 - Flow Rate: 1.0 mL/min.[\[22\]](#)
 - Detection Wavelength: 260 nm.[\[22\]](#)
 - Column Temperature: 25-30 °C.
- Methodology:
 - Standard Preparation: a. Accurately weigh pure **sophoricoside** standard and dissolve in 50% methanol to prepare a stock solution (e.g., 1 mg/mL).[\[25\]](#) b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.025, 0.05, 0.1, 0.25, 0.5 µg/mL).
 - Sample Preparation: a. Dissolve the accurately weighed extract or sample in the initial mobile phase or 50% methanol. b. Sonicate for 10 minutes to ensure complete dissolution.[\[23\]](#) c. Filter the solution through a 0.45 µm syringe filter before injection.[\[23\]](#)
 - Analysis: a. Inject the standard solutions into the HPLC system to construct a calibration curve (Peak Area vs. Concentration). b. Inject the prepared sample solution. c. Identify the

sophoricoside peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of **sophoricoside** in the sample using the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sophoricoside - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sophoricoside - Foreal BioTech [forealbio.com]
- 4. Sophoricoside: Bioactive Compounds from *Sophora japonica*, their Role in Disease Prevention and Treatment | Bentham Science [eurekaselect.com]
- 5. nbinno.com [nbino.com]
- 6. researchgate.net [researchgate.net]
- 7. Sophoricoside - Xi'an SR Bio-Engineering Co.,Ltd [plantextractssr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume *Lotus japonicus*; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Engineering of *Saccharomyces cerevisiae* for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineering of a UDP-Glycosyltransferase for the Efficient Whole-Cell Biosynthesis of Siamenoside I in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sophoricoside 152-95-4 Extrait de Sophora Japonica BP EP USP CAS 152-95-4 Fabricants et fournisseurs - Prix - Fengchen [fr.fengchengroup.net]
- 20. CN102532216A - Method for extracting sophoricoside from sophora fruits - Google Patents [patents.google.com]
- 21. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Determination of sophoricoside in rat plasma by HPLC and its application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 23. HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sophoricoside natural sources and biosynthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191293#sophoricoside-natural-sources-and-biosynthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com